

# spectroscopic comparison between 4-(Hexyloxy)aniline and 4-propoxyaniline

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## Compound of Interest

Compound Name: 4-(Hexyloxy)aniline

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## Spectroscopic Comparison: 4-(Hexyloxy)aniline vs. 4-Propoxyaniline

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and materials science, a nuanced understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of two closely related aniline derivatives: **4-(hexyloxy)aniline** and 4-propoxyaniline. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to furnish researchers with the critical information needed for the precise identification, characterization, and application of these compounds.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(hexyloxy)aniline** and 4-propoxyaniline, offering a direct comparison of their spectral properties.

### <sup>1</sup>H NMR Spectroscopy Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4-(Hexyloxy)aniline	~6.70	d	~8.5	2H, Ar-H
	~6.60	d	~8.5	2H, Ar-H
	~3.85	t	~6.5	2H, -O-CH <sub>2</sub> -
	~3.50	br s	2H, -NH <sub>2</sub>	
	~1.75	p	~6.7	2H, -O-CH <sub>2</sub> -CH <sub>2</sub> -
	~1.45	m	2H, -CH <sub>2</sub> -	
	~1.33	m	4H, -(CH <sub>2</sub> ) <sub>2</sub> -	
	~0.90	t	~7.0	3H, -CH <sub>3</sub>
4-Propoxyaniline	~6.75	d	~8.9	2H, Ar-H
	~6.65	d	~8.9	2H, Ar-H
	~3.83	t	~6.6	2H, -O-CH <sub>2</sub> -
	~3.45	br s	2H, -NH <sub>2</sub>	
	~1.75	sextet	~7.0	2H, -O-CH <sub>2</sub> -CH <sub>2</sub> -
	~1.00	t	~7.4	3H, -CH <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
4-(Hexyloxy)aniline	~152.5	Ar-C-O
	~141.0	
	~116.0	
	~115.5	
	~68.5	
	~31.8	
	~29.5	
	~26.0	
	~22.8	
	~14.2	
4-Propoxyaniline	~152.8	Ar-C-O
	~140.5	
	~116.5	
	~115.8	
	~70.0	
	~22.9	
	~10.7	

## IR Spectroscopy Data

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
4-(Hexyloxy)aniline	~3430, ~3350	N-H stretching (asymmetric and symmetric)
~3030	Aromatic C-H stretching	
~2930, ~2860	Aliphatic C-H stretching	
~1620	N-H bending (scissoring)	
~1510	Aromatic C=C stretching	
~1235	Aryl-O stretching	
~1030	C-O stretching	
~825	para-disubstituted C-H bending	
4-Propoxyaniline	~3420, ~3340	N-H stretching (asymmetric and symmetric)
~3035	Aromatic C-H stretching	
~2960, ~2870	Aliphatic C-H stretching	
~1625	N-H bending (scissoring)	
~1515	Aromatic C=C stretching	
~1240	Aryl-O stretching	
~1040	C-O stretching	
~820	para-disubstituted C-H bending	

## Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-(Hexyloxy)aniline	193	109 (base peak), 81, 65
4-Propoxyaniline	151	109 (base peak), 81, 65

## Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-20 mg of the aniline derivative is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean vial.[1] The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[2]
- **$^1\text{H}$  NMR Acquisition:** The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[1] A standard single-pulse experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired using a standard pulse sequence.[2][3][4] A sufficient number of scans and an appropriate relaxation delay are used to ensure the detection of all carbon signals, including quaternary carbons.[2][3]
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[2]

### Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the powder is placed directly onto the ATR crystal.[5][6] For liquid samples, a single drop is applied to the crystal.[5]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is collected.[7]

- **Sample Spectrum:** The sample is brought into firm contact with the ATR crystal using a pressure clamp for solids.[5][6] The infrared spectrum is then recorded over a typical range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A stock solution of the aniline derivative is prepared by dissolving a precisely weighed sample (approximately 1-5 mg) in a UV-grade solvent (e.g., ethanol, acetonitrile) in a volumetric flask.[8] This stock solution is then serially diluted to a concentration that provides an absorbance reading within the optimal range of the instrument (typically 0.2-1.0 AU).[8]
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used for the analysis.[8]
- **Measurement:** A quartz cuvette filled with the pure solvent serves as the blank.[8] The sample cuvette is filled with the diluted sample solution, and the spectrum is recorded over a range of 200-400 nm.[8]
- **Data Analysis:** The wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified from the resulting spectrum.[8]

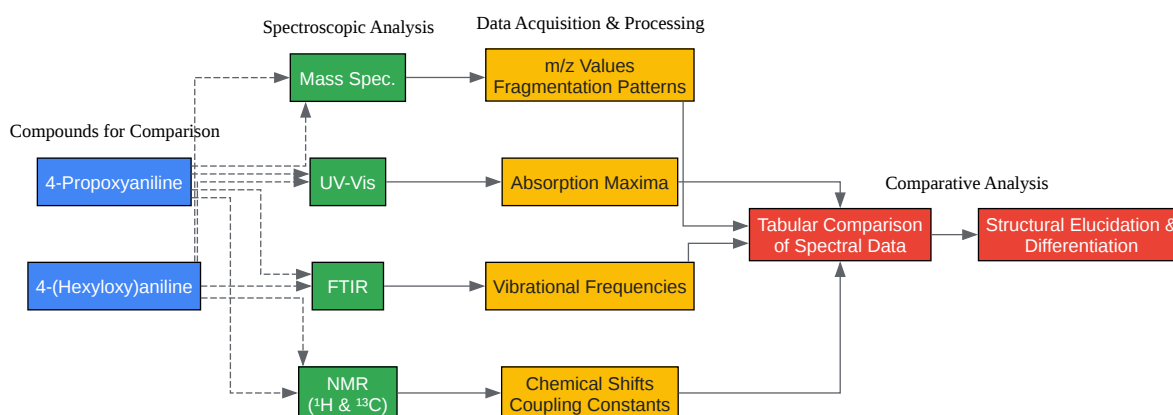
## Electron Ionization-Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples. The sample is vaporized in the ion source.[9][10]
- **Ionization:** The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10][11][12]
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).[11]
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their  $m/z$  ratio.

- Data Analysis: The molecular ion peak ( $M^+$ ) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.[11]

## Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of two chemical compounds.



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Caption: Workflow for the spectroscopic comparison of chemical compounds.

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